Lipophilicity Gain: LogP Comparison
The introduction of an isopropyl substituent at the 2-position of tetracene increases the calculated octanol-water partition coefficient (LogP) by approximately +0.36 units relative to the unsubstituted parent compound. This quantifies the compound's increased affinity for organic phases and decreased water solubility, a critical parameter for predicting chromatographic behavior, membrane permeability in biological assays, and solvent compatibility during device fabrication .
+0.36 units
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.27 |
| Comparator Or Baseline | Tetracene: LogP = 5.91 |
| Quantified Difference | +0.36 units (approximately 6% increase) |
| Conditions | Calculated/estimated values from chemical databases |
Why This Matters
A higher LogP indicates improved solubility in non-polar organic solvents, which is essential for solution-processed electronic device fabrication where unsubstituted tetracene's insolubility is a major limitation.
